molecular formula C7H6N2O3 B1452268 Methyl 5-formylpyrazine-2-carboxylate CAS No. 710322-57-9

Methyl 5-formylpyrazine-2-carboxylate

Cat. No.: B1452268
CAS No.: 710322-57-9
M. Wt: 166.13 g/mol
InChI Key: KNAAFIKYVYERNG-UHFFFAOYSA-N
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Description

Methyl 5-formylpyrazine-2-carboxylate: is an organic compound with the molecular formula C7H6N2O3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both a formyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-formylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpyrazine with an oxidizing agent to introduce the formyl group at the 5-position. The reaction typically occurs under controlled conditions, such as in the presence of a catalyst and at elevated temperatures. For example, the oxidation of 2,5-dimethylpyrazine using air in the presence of a catalyst like gamma-alumina at temperatures between 150-350°C can yield 5-methylpyrazine-2-carboxylic acid, which can then be esterified to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and reaction parameters is crucial to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed:

    Oxidation: 5-carboxypyrazine-2-carboxylate.

    Reduction: Methyl 5-hydroxymethylpyrazine-2-carboxylate.

    Substitution: Various substituted pyrazine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-formylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-formylpyrazine-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and carboxylate groups. These interactions can involve hydrogen bonding, coordination with metal ions, or participation in redox reactions. The pyrazine ring can also engage in π-π stacking interactions with aromatic residues in biological molecules .

Comparison with Similar Compounds

  • Methyl 5-methylpyrazine-2-carboxylate
  • Methyl 5-aminopyrazine-2-carboxylate
  • Methyl 5-chloropyrazine-2-carboxylate

Comparison: Methyl 5-formylpyrazine-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, methyl 5-methylpyrazine-2-carboxylate lacks the formyl group, limiting its reactivity in oxidation and reduction reactions. Similarly, methyl 5-aminopyrazine-2-carboxylate and methyl 5-chloropyrazine-2-carboxylate have different substituents that confer distinct chemical properties and reactivities .

Properties

IUPAC Name

methyl 5-formylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAFIKYVYERNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659243
Record name Methyl 5-formylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710322-57-9
Record name Methyl 5-formylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylpyrazine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-dibromomethyl-pyrazine-2-carboxylic acid methyl ester (1.00 g, 3.23 mmol) in a mixture of ethanol (20 mL) and THF (10 mL) was heated to 80° C. A solution of silver nitrate (2.20 g, 12.9 mmol) in H2O (4 mL) was added. The reaction mixture was heated at 80° C. for 1.25 h and was filtered while hot. The filtrate was concentrated to yield the title compound (1.36 g). This material was carried to the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of the 5-(2-dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester (415 mg, 2.0 mmol) in tetrahydrofuran and water (10 mL, 1:1) was treated with powdered sodium periodate (1.3 g, 6.07 mmol). The mixture was stirred at 25° C. for 30 min, at which time, thin layer chromatography suggested complete conversion to a product less polar than starting material. The reaction mixture was concentrated in vacuo nearly to dryness, and the residue was partitioned with ethyl acetate (50 mL) and a saturated aqueous sodium bicarbonate solution (25 mL). The aqueous phase was extracted with ethyl acetate (2×50 mL). Each of the organic extracts was washed with a saturated aqueous sodium chloride solution (25 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to afford the crude aldehyde, 5-formyl-pyrazine-2-carboxylic acid methyl ester (180 mg), as an orange oil which was used without further characterization or purification.
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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